molecular formula C24H31N3O3S B496727 1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine

1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine

Cat. No.: B496727
M. Wt: 441.6g/mol
InChI Key: GEWUBXHAAQFMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine is a complex organic compound with a unique structure that includes both piperazine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then reacted with appropriate benzyl and sulfonyl reagents under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize waste, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine include:

Uniqueness

What sets this compound apart is its unique combination of piperazine and piperidine rings, along with the benzyl and sulfonyl functional groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C24H31N3O3S/c1-20-11-13-27(14-12-20)31(29,30)23-9-7-22(8-10-23)24(28)26-17-15-25(16-18-26)19-21-5-3-2-4-6-21/h2-10,20H,11-19H2,1H3

InChI Key

GEWUBXHAAQFMJI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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